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molecular formula C12H22O2 B2936884 Tert-butyl 2-cyclohexylacetate CAS No. 16537-06-7

Tert-butyl 2-cyclohexylacetate

Cat. No. B2936884
M. Wt: 198.306
InChI Key: YUVKTUCPWGPBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06759420B1

Procedure details

To a 5° C. solution of dimethylaniline (320 ml, 2.54 mol) in t-butyl alcohol (480 ml) was added dropwise a solution of cyclohexyl-acetyl chloride (250.9 g, 1.56 mol) in dichloromethane (320 ml) over 30 min. At the end of the addition, the addition funnel was rinsed with dichloromethane (80 ml). The reaction mixture was stirred 90 min at 5° C. and then allowed to warm to room temperature. After 15 hours at room temperature, the reaction solution was heated to reflux for 6 hours and then cooled to 5° C. The cold reaction mixture was acidified with 6 n hydrogen chloride (640 ml) and extracted with ethyl acetate. The organic layer was washed with 1 N hydrogen chloride (860 ml), water (2×860 ml), saturated aqueous sodium bicarbonate solution (2×860 ml), and brine (860 ml). The organic solution was dried (magnesium sulfate), filtered, and concentrated (room temperature/20 mm Hg). The remaining liquid was distilled to afford the desired product as a yellow oil (259.32 g, 84%). bp.: 70-75° C./0.6 mm Hg; MS m/z: 199 (M+H)+.
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
250.9 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
640 mL
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
CN(C)C1C=CC=CC=1.[CH:10]1([CH2:16][C:17](Cl)=[O:18])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.Cl.[C:21]([OH:25])([CH3:24])([CH3:23])[CH3:22]>ClCCl>[C:21]([O:25][C:17](=[O:18])[CH2:16][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)([CH3:24])([CH3:23])[CH3:22]

Inputs

Step One
Name
Quantity
320 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
250.9 g
Type
reactant
Smiles
C1(CCCCC1)CC(=O)Cl
Name
Quantity
480 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
320 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
640 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 90 min at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition
WASH
Type
WASH
Details
the addition funnel was rinsed with dichloromethane (80 ml)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 15 hours at room temperature
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
CUSTOM
Type
CUSTOM
Details
The cold reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 1 N hydrogen chloride (860 ml), water (2×860 ml), saturated aqueous sodium bicarbonate solution (2×860 ml), and brine (860 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (room temperature/20 mm Hg)
DISTILLATION
Type
DISTILLATION
Details
The remaining liquid was distilled

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)(C)(C)OC(CC1CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 259.32 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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